Cas no 1226439-67-3 (2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile)

2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile is a specialized organic compound featuring a phenyl-substituted imidazole core with a trifluoromethylphenyl group at the N1 position and a sulfanylacetonitrile moiety at the C2 position. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and agrochemical research. The sulfanylacetonitrile functionality offers reactivity for further derivatization, enabling the synthesis of diverse heterocyclic scaffolds. This compound is particularly useful in the development of bioactive molecules due to its structural versatility and potential interactions with biological targets. Its well-defined structure ensures reproducibility in synthetic applications.
2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile structure
1226439-67-3 structure
Product Name:2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile
CAS No:1226439-67-3
MF:C18H12F3N3S
MW:359.368192672729
CID:5445492
Update Time:2025-06-09

2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile
    • 2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile
    • Inchi: 1S/C18H12F3N3S/c19-18(20,21)14-7-4-8-15(11-14)24-16(13-5-2-1-3-6-13)12-23-17(24)25-10-9-22/h1-8,11-12H,10H2
    • InChI Key: OCGDTJNQFUFKTI-UHFFFAOYSA-N
    • SMILES: C(#N)CSC1N(C2=CC=CC(C(F)(F)F)=C2)C(C2=CC=CC=C2)=CN=1

2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile Pricemore >>

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2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile
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Additional information on 2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile

Professional Introduction to 2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile (CAS No: 1226439-67-3)

2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1226439-67-3, represents a unique molecular structure that combines elements of phenyl, imidazole, and nitrile groups, making it a promising candidate for further exploration in drug discovery and development. The presence of multiple functional groups, including the trifluoromethyl moiety, enhances its potential as an intermediate in synthesizing bioactive molecules.

The compound's structure is characterized by a central imidazole ring substituted with a phenyl group at the 1-position and another phenyl group at the 3-position, which is further modified by a trifluoromethyl group. This arrangement imparts specific electronic and steric properties that are highly relevant in medicinal chemistry. The sulfanyl group bridges the imidazole ring to an acetonitrile moiety, creating a versatile scaffold for chemical modifications. Such structural features are often exploited to develop molecules with enhanced binding affinity and selectivity towards biological targets.

In recent years, the pharmaceutical industry has seen a surge in the development of small molecules incorporating fluorinated aromatic rings due to their ability to modulate metabolic stability, lipophilicity, and binding interactions. The trifluoromethyl group, in particular, is well-known for its role in improving pharmacokinetic profiles and increasing binding affinity at protein targets. This has led to its widespread use in the design of drugs targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

The imidazole core is another critical feature of this compound that has been extensively studied for its biological activity. Imidazole derivatives are known to exhibit a wide range of pharmacological effects, making them valuable scaffolds for drug development. For instance, certain imidazole-based compounds have shown promise as kinase inhibitors, antiviral agents, and antimicrobial agents. The combination of an imidazole ring with other functional groups can lead to novel compounds with unique properties that may not be achievable with simpler molecular architectures.

Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities and structural versatility. The compound 2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular framework. This approach allows for the rational design of molecules with tailored properties that can interact effectively with biological targets.

The sulfanyl group in this compound serves as a linker that connects the imidazole ring to the acetonitrile moiety. This connection not only provides structural stability but also creates a site for further chemical modification. Such modifications can be used to fine-tune the pharmacological properties of the molecule, such as its solubility, bioavailability, and metabolic stability. The acetonitrile group itself is a common functional group in pharmaceuticals due to its ability to enhance lipophilicity and improve membrane permeability.

The potential applications of this compound extend across various therapeutic areas. For example, its structural features may make it suitable for developing inhibitors of enzymes involved in cancer progression or inflammatory pathways. Additionally, the presence of both phenyl and trifluoromethyl groups suggests that it could interact with receptors or enzymes in ways that are distinct from traditional drug candidates.

In conclusion, 2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetonitrile (CAS No: 1226439-67-3) represents a promising candidate for further exploration in drug discovery and development. Its unique molecular structure combines multiple functional groups that are known to enhance biological activity and pharmacokinetic properties. As research continues to uncover new applications for fluorinated aromatic compounds and heterocyclic scaffolds, this compound may play a significant role in the development of next-generation therapeutics.

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